molecular formula C15H13FN4O3 B2646323 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate CAS No. 1385323-80-7

3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate

Cat. No.: B2646323
CAS No.: 1385323-80-7
M. Wt: 316.292
InChI Key: RYSAAVYUIIQMBA-UHFFFAOYSA-N
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Description

3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety linked to a fluoropyridine carboxylate group, which contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazolopyridine intermediate, which is then reacted with a fluoropyridine carboxylate derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it might act as an inhibitor of kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate apart is its unique combination of the triazolopyridine and fluoropyridine moieties, which may confer distinct biological activities and therapeutic potential. This unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds .

Biological Activity

The compound 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate is a derivative of triazole and pyridine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN5O3C_{13}H_{12}FN_5O_3, with a molecular weight of approximately 293.27 g/mol. The structure features a triazole ring fused with a pyridine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance, compounds similar to This compound have been evaluated for their inhibitory effects on various cancer cell lines.

  • Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Compounds exhibited IC50 values ranging from 1 to 10 μM, indicating moderate to high cytotoxicity against these cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated significant late apoptosis induction in A549 cells at concentrations as low as 3.75 μM .

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific kinases involved in cancer progression:

  • c-Met Kinase Inhibition : Triazolo-pyridine derivatives have shown promising inhibitory activity against c-Met kinase, a target in various cancers. The most potent derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of halogens and other functional groups on the aromatic rings significantly affects the potency and selectivity of the compounds against target enzymes and cell lines.
  • Triazole-Pyridine Linkage : The fusion of triazole and pyridine rings appears to enhance biological activity, likely due to improved binding affinity to biological targets .

Case Studies

Several studies have documented the efficacy of triazolo-pyridine derivatives:

  • Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. Compound 12e from this series showed exceptional cytotoxicity against A549 cells with an IC50 value of 1.06 ± 0.16 μM .
  • In Vivo Studies : Further investigations into the in vivo efficacy revealed that these compounds could significantly reduce tumor size in xenograft models, suggesting their potential for therapeutic applications .

Properties

IUPAC Name

3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c16-12-6-5-11(10-17-12)14(21)23-9-3-8-20-15(22)19-7-2-1-4-13(19)18-20/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSAAVYUIIQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCOC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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